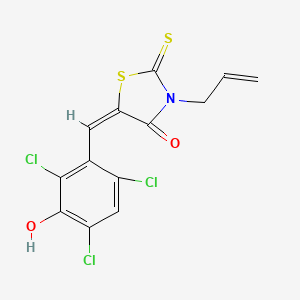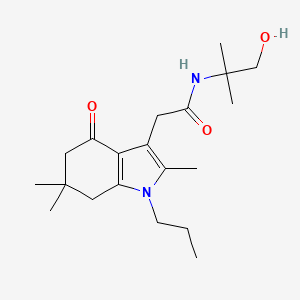![molecular formula C16H13IN2O2 B4933029 3-[(4-iodophenyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4933029.png)
3-[(4-iodophenyl)amino]-1-phenyl-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-iodophenyl)amino]-1-phenyl-2,5-pyrrolidinedione, also known as IPPI, is a chemical compound that has been widely studied for its potential use in scientific research. IPPI is a derivative of thalidomide, which was originally developed as a sedative but was later found to cause birth defects. IPPI is a more stable and less toxic derivative of thalidomide and has been found to have a range of potential applications in scientific research.
作用机制
The exact mechanism of action of 3-[(4-iodophenyl)amino]-1-phenyl-2,5-pyrrolidinedione is not fully understood, but it is thought to work by inhibiting the production of certain cytokines, which are proteins that play a role in inflammation and immune response. This compound has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and physiological effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of certain cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), which are involved in inflammation and immune response. It has also been found to inhibit the activity of certain enzymes, such as COX-2, which is involved in the production of prostaglandins, which are involved in inflammation. In addition, this compound has been found to have anti-tumor activity and has been shown to inhibit the growth of a variety of cancer cell lines.
实验室实验的优点和局限性
One of the main advantages of using 3-[(4-iodophenyl)amino]-1-phenyl-2,5-pyrrolidinedione in laboratory experiments is that it is relatively easy to synthesize and can be obtained in relatively large quantities. It has also been found to have a range of potential applications in scientific research, particularly in the areas of cancer and inflammation. However, there are also some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to work with in certain experiments. In addition, its exact mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are a number of potential future directions for research on 3-[(4-iodophenyl)amino]-1-phenyl-2,5-pyrrolidinedione. One area of research is in the development of new drugs based on this compound. Researchers are currently exploring the use of this compound derivatives as potential treatments for a range of diseases, including cancer and autoimmune disorders. Another area of research is in the development of new methods for synthesizing this compound. Researchers are exploring new catalysts and reaction conditions that could make the synthesis of this compound more efficient and cost-effective. Finally, researchers are also exploring the use of this compound in combination with other drugs to enhance its therapeutic effects.
合成方法
3-[(4-iodophenyl)amino]-1-phenyl-2,5-pyrrolidinedione can be synthesized by reacting 4-iodoaniline with phthalic anhydride in the presence of a catalyst such as zinc chloride. The resulting product is then treated with sodium hydroxide to form the final compound. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory equipment.
科学研究应用
3-[(4-iodophenyl)amino]-1-phenyl-2,5-pyrrolidinedione has been studied for its potential use in a variety of scientific applications. One of the most promising areas of research is in the treatment of cancer. This compound has been found to have anti-tumor activity and has been shown to inhibit the growth of a variety of cancer cell lines. It has also been studied for its potential use in the treatment of inflammatory and autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
3-(4-iodoanilino)-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IN2O2/c17-11-6-8-12(9-7-11)18-14-10-15(20)19(16(14)21)13-4-2-1-3-5-13/h1-9,14,18H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVIVRHKRSPYCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)NC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[4-(dimethylamino)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4932961.png)
![N-{4-[(4-fluorobenzyl)oxy]benzyl}-2-pyridinamine](/img/structure/B4932976.png)
![N-dibenzo[b,d]furan-3-yl-4-nitrobenzamide](/img/structure/B4932982.png)
![3-[6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4932984.png)
![5-[(benzylamino)sulfonyl]-2-chloro-N-(2-nitrophenyl)benzamide](/img/structure/B4932998.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methylphenyl)-4-nitrobenzenesulfonamide](/img/structure/B4933003.png)


![(2-{[2-(4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B4933019.png)
![3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1H-indole](/img/structure/B4933022.png)
![methyl 4-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B4933023.png)

![2-({4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B4933037.png)
![N-[2-(allyloxy)benzyl]-2,5-dimethoxyaniline](/img/structure/B4933044.png)
